![molecular formula C12H10F3N3O3 B603495 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1261366-04-4](/img/structure/B603495.png)
5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound “5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with an ethyl group. The 4-carboxylic acid group indicates that there is a carboxylic acid functional group at the 4-position of the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 4-(trifluoromethoxy)phenyl and ethyl groups would likely be introduced in earlier steps, before the formation of the triazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 4-(trifluoromethoxy)phenyl group, the ethyl group, and the carboxylic acid group. The presence of the trifluoromethoxy group would likely make the compound quite electronegative and polar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the carboxylic acid group. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The triazole ring is generally quite stable and unreactive, but could potentially be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethoxy group would likely make the compound quite polar, which could influence properties such as solubility. The carboxylic acid group could potentially form hydrogen bonds, which could also influence the compound’s properties .Scientific Research Applications
Synthesis and Chemical Properties 5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a class of triazole derivatives and represents a significant interest in the field of organic synthesis. It's an essential intermediate for the synthesis of various drugs and other chemical compounds. The synthesis of related compounds involves multiple steps, including reactions with phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide. The process benefits from the easy availability of starting materials, high stereoselectivity, and good overall yield, making it an efficient route for synthesizing these compounds (Liu et al., 2015).
Ring-Chain Tautomerism One of the interesting aspects of this class of compounds is their ring-chain tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exhibits this property, where the free acid form predominates in the solution under its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer. This tautomerism is significant for understanding the chemical behavior and reactivity of these compounds (Pokhodylo & Obushak, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-9-10(11(19)20)16-17-18(9)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLEVJWNNKNRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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